![molecular formula C12H14O4 B183607 Methyl 4-(4-methoxyphenyl)-3-oxobutanoate CAS No. 100117-84-8](/img/structure/B183607.png)
Methyl 4-(4-methoxyphenyl)-3-oxobutanoate
Overview
Description
Methyl 4-(4-methoxyphenyl)-3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxyphenyl group attached to a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(4-methoxyphenyl)-3-oxobutanoate can be synthesized through a Friedel-Crafts acylation reaction. This involves the reaction of toluene with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-methoxyphenyl)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(4-methoxyphenyl)-3-oxobutanoic acid.
Reduction: Formation of 4-(4-methoxyphenyl)-3-hydroxybutanoate.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₂H₁₄O₄
- Molecular Weight : 222.24 g/mol
- IUPAC Name : Methyl 4-(4-methoxyphenyl)-3-oxobutanoate
- CAS Number : 100117-84-8
The compound features a methoxy group attached to a phenyl ring, combined with both ketone and ester functional groups. This specific structure contributes to its reactivity and stability, making it suitable for various synthetic and research applications.
Organic Synthesis
This compound is widely used as an intermediate in the synthesis of more complex organic molecules. It plays a crucial role in the following reactions:
- Aldol Reactions : It can participate in aldol condensation reactions, leading to the formation of larger carbon frameworks.
- Reduction Reactions : The compound can be reduced to form alcohol derivatives, which are valuable in further synthetic processes.
- Substitution Reactions : It can undergo nucleophilic substitution to yield various substituted derivatives depending on the reagents used.
Reaction Type | Major Products Formed |
---|---|
Aldol Condensation | Larger carbon frameworks |
Reduction | 4-(4-methoxyphenyl)-3-hydroxybutanoate |
Substitution | Various substituted derivatives |
Biological Research
In biological studies, this compound has been investigated for its potential therapeutic properties. Notably:
- Enzyme Inhibition Studies : The compound may act as an inhibitor for certain enzymes, modulating metabolic pathways.
- Receptor Binding Studies : It has been explored for its interactions with biological receptors, which could lead to new therapeutic agents.
A study highlighted its potential cytotoxic activity against breast cancer cells through estrogen receptor alpha inhibition, indicating its relevance in cancer research .
Case Studies and Findings
-
Synthesis of Derivatives :
A study demonstrated the successful synthesis of this compound through a one-pot aldol-SNAr-dehydration sequence, yielding a product with an 82% efficiency. The resulting compound was characterized using NMR spectroscopy, confirming its structure . -
Biological Activity Assessment :
Research into the biological activities of this compound revealed potential anti-inflammatory effects. Compounds with similar structures have shown promising results in inhibiting inflammatory pathways, suggesting that this compound may share similar properties .
Mechanism of Action
The mechanism by which Methyl 4-(4-methoxyphenyl)-3-oxobutanoate exerts its effects involves interactions with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenyl)-4-oxobutanoic acid
- 4-(4-Methoxyphenyl)acetone
- 4-Methoxyphenethylamine
Uniqueness
Methyl 4-(4-methoxyphenyl)-3-oxobutanoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various synthetic and research applications .
Biological Activity
Methyl 4-(4-methoxyphenyl)-3-oxobutanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound, also known by its chemical name, features a methoxy-substituted phenyl group attached to a ketoester moiety. This structural configuration is pivotal for its biological activity, influencing its interaction with various biological targets.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, research indicates that this compound can induce apoptosis in MCF-7 breast cancer cells, with IC50 values comparable to established chemotherapeutics such as 5-fluorouracil .
2. Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This inhibition suggests a potential role in treating inflammatory diseases . The mechanism appears to involve the modulation of NF-κB signaling pathways, which are crucial in inflammatory responses.
3. Antimicrobial Activity
This compound has shown promising results as an antimicrobial agent. Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial activity .
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 64 |
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction: The compound activates caspases, leading to programmed cell death in cancer cells.
- Cytokine Modulation: It inhibits the transcription factors involved in cytokine production, thereby reducing inflammation.
- Membrane Disruption: The antimicrobial effects may be due to disruption of microbial cell membranes.
Case Studies and Research Findings
- Cytotoxicity Study : A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity, with a structure-activity relationship indicating that modifications to the methoxy group could enhance potency .
- Anti-inflammatory Effects : In an experimental model of arthritis, administration of the compound significantly reduced joint swelling and inflammatory markers compared to control groups .
- Antimicrobial Efficacy : A comparative study with standard antibiotics revealed that this compound showed superior activity against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .
Properties
IUPAC Name |
methyl 4-(4-methoxyphenyl)-3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-15-11-5-3-9(4-6-11)7-10(13)8-12(14)16-2/h3-6H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAMNPNXYYKUOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650157 | |
Record name | Methyl 4-(4-methoxyphenyl)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100117-84-8 | |
Record name | Methyl 4-(4-methoxyphenyl)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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